

Cefquinome: A Comprehensive Technical Guide to its Antibacterial Spectrum and Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Its unique zwitterionic molecular structure facilitates rapid penetration across biological membranes, including the porins of Gram-negative bacterial cell walls.[1] This, combined with a high affinity for penicillin-binding proteins (PBPs) and stability against many β-lactamases, confers a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[2][3] This guide provides an in-depth analysis of **cefquinome**'s antibacterial spectrum and efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Mechanism of Action

Cefquinome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Like other β -lactam antibiotics, its primary target is the family of enzymes known as penicillin-binding proteins (PBPs).[5] PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these enzymes, **cefquinome** disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5]





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Caption: Mechanism of action of **Cefquinome**.

In-Vitro Antibacterial Spectrum

Cefquinome demonstrates potent in-vitro activity against a wide array of bacterial pathogens significant in veterinary medicine. Its spectrum covers many Gram-positive and Gram-negative organisms, including strains resistant to earlier-generation cephalosporins.

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in-vitro potency. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for **cefquinome** against various veterinary pathogens, compiled from multiple studies.

Table 1: Cefquinome MIC Values for Bovine Respiratory Disease Pathogens



Bacterial Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC ₉₀ (µg/mL)	Reference(s
Pasteurella multocida	-	-	-	-	[6]
Mannheimia haemolytica	-	-	-	-	[6]
Histophilus somni	-	-	-	-	-

Table 2: **Cefquinome** MIC Values for Bovine Mastitis Pathogens

Bacterial Species	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)	Reference(s
Staphylococc us aureus	85	-	0.5	1	[7]
Streptococcu s agalactiae	51	-	≤0.06	≤0.06	[7]
Streptococcu s dysgalactiae	54	-	≤0.06	≤0.06	[7]
Streptococcu s uberis	50	-	-	-	[7]
Escherichia coli	54	-	-	0.5	[7]
Klebsiella spp.	52	-	-	0.5	[7]

Table 3: Cefquinome MIC Values for Swine Pathogens



Bacterial Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s
Streptococcu s suis	342	-	0.06	0.25	[8]
Actinobacillus pleuropneum oniae	-	-	-	-	[4]
Haemophilus parasuis	-	-	-	-	[4]
Escherichia coli	-	-	0.06	0.25	[9]
Staphylococc us aureus	160	-	0.5	1	[9]

In-Vivo Efficacy

Clinical trials have demonstrated the in-vivo efficacy of **cefquinome** in treating various bacterial infections in cattle and pigs.

Bovine Respiratory Disease (BRD)

In a field study involving Holstein steers with acute respiratory disease, **cefquinome** administered intramuscularly at a dose of 1 mg/kg for 3-5 days showed a clinical efficacy of 98.1%, comparable to ceftiofur.[6] The primary causative agents isolated were Pasteurella multocida and Mannheimia haemolytica.[6] Another study comparing **cefquinome** (1 mg/kg daily for three days) with tildipirosin for undifferentiated BRD in dairy cattle found no significant difference in cure rates, with **cefquinome** achieving an 87.5% cure rate.[10]

Bovine Mastitis

Cefquinome has proven effective in the treatment of clinical mastitis. In an experimental study of E. coli mastitis, parenteral **cefquinome** therapy, with or without intramammary administration, significantly improved clinical recovery and bacteriological cure rates compared to a combination of ampicillin and cloxacillin.[1] A field study on clinical mastitis showed that



treatment with **cefquinome** resulted in the resolution of clinical signs and a reduction in somatic cell counts. For subclinical mastitis caused by Streptococcus agalactiae, intramammary **cefquinome** resulted in a bacteriological cure rate of 98% at day 14 post-treatment.[3]

Swine Respiratory Disease

A controlled and randomized field study evaluated the efficacy of **cefquinome** (2 mg/kg intramuscularly for 24 hours) for the treatment of respiratory disease in pigs, using ceftiofur as a positive control.[11] The sustained cure rate for **cefquinome**-treated animals was significantly higher at 64.6% compared to 50.0% for the ceftiofur-treated group.[11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The determination of MIC values is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common procedure.

- Inoculum Preparation:
 - Select well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
 - Prepare a direct colony suspension in a suitable broth to match the turbidity of a 0.5
 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Plate Inoculation:
 - Dispense the diluted bacterial suspension into each well of a 96-well microtiter plate containing serial twofold dilutions of **cefquinome**.
 - Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).

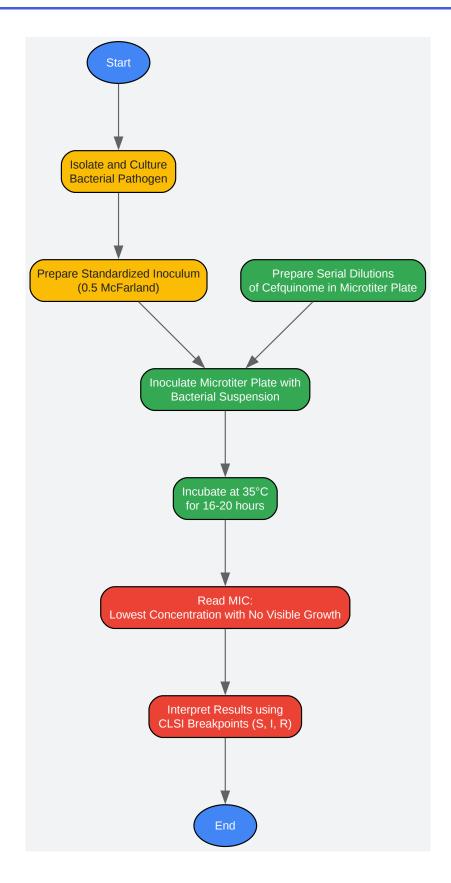
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- Incubation:
 - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading and Interpretation:
 - The MIC is the lowest concentration of **cefquinome** that completely inhibits visible growth
 of the organism as detected by the unaided eye.
 - The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on
 CLSI-established clinical breakpoints for the specific bacterium and host species.[12]





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Caption: Workflow for MIC determination by broth microdilution.



In-Vivo Efficacy Study: Experimental Bovine Mastitis Model

- Animal Selection and Acclimatization:
 - Select healthy, multiparous lactating dairy cows with no history of clinical mastitis and low somatic cell counts.
 - Acclimatize animals to the experimental conditions.
- Pre-challenge Screening:
 - Collect milk samples from all quarters for microbiological culture to ensure they are free from major mastitis pathogens.
- Intramammary Challenge:
 - Prepare a standardized inoculum of a known mastitis pathogen (e.g., E. coli or S. aureus)
 with a known cefquinome MIC.
 - Infuse a defined concentration of the bacterial suspension into one or more healthy quarters of each cow.
- Monitoring and Treatment Initiation:
 - Monitor cows for the development of clinical signs of mastitis (e.g., fever, udder swelling, abnormal milk).
 - Once clinical signs are evident, randomly allocate cows to treatment groups (e.g., cefquinome intramammary, cefquinome intramuscular, placebo control).
 - Administer treatments according to the predefined protocol (dose, frequency, duration).
- Data Collection and Outcome Assessment:
 - Collect milk samples at regular intervals post-treatment for bacterial culture (to determine bacteriological cure) and somatic cell count analysis.

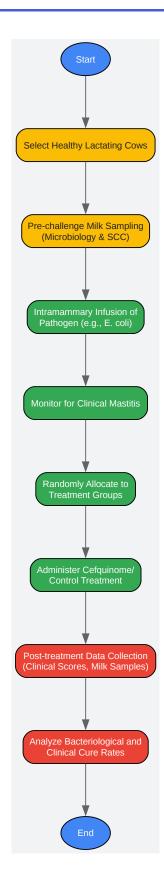
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- Record clinical scores (rectal temperature, udder inflammation, milk appearance) daily.
- Evaluate clinical cure based on the resolution of clinical signs.
- Statistical Analysis:
 - Compare the bacteriological and clinical cure rates between treatment groups using appropriate statistical methods.





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Caption: Experimental workflow for a bovine mastitis clinical trial.



Conclusion

Cefquinome is a potent fourth-generation cephalosporin with a broad antibacterial spectrum and demonstrated efficacy in treating key bacterial diseases in cattle and swine. Its favorable pharmacokinetic properties and stability against many β-lactamases make it a valuable therapeutic agent in veterinary medicine. The quantitative data on its in-vitro activity, coupled with evidence from clinical trials, provides a strong basis for its rational use in combating infections caused by susceptible pathogens. Continued surveillance of antimicrobial susceptibility is crucial to ensure its long-term effectiveness.

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